molecular formula C12H9FN2O2 B2761587 Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate CAS No. 1401162-80-8

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate

Cat. No.: B2761587
CAS No.: 1401162-80-8
M. Wt: 232.214
InChI Key: FBERHMNLNASCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate typically involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . The reaction can be summarized as follows:

    Condensation Reaction: 4-fluorobenzaldehyde + ethyl acetoacetate + urea + HCl (catalyst) → this compound

    Reaction Conditions: Reflux in ethanol for 5-6 hours, followed by cooling and filtration.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different substituents at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)pyrimidine-2-carboxylate
  • Methyl 4-(4-bromophenyl)pyrimidine-2-carboxylate
  • Methyl 4-(4-methylphenyl)pyrimidine-2-carboxylate

Uniqueness

Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-17-12(16)11-14-7-6-10(15-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBERHMNLNASCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.